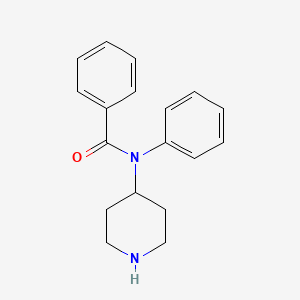

N-phenyl-N-piperidin-4-ylbenzamide

Description

Contextualization within Amide and Piperidine (B6355638) Chemical Space

The N-phenyl-N-piperidin-4-ylbenzamide structure is a composite of two key chemical functionalities that are prevalent in medicinal chemistry: the amide linkage and the piperidine ring.

Amide Moiety: The amide bond is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins. In medicinal chemistry, the amide group is a common feature in a vast number of pharmaceuticals. Its stability, ability to form hydrogen bonds, and defined geometry make it an ideal linker for connecting different pharmacophoric elements within a molecule. The benzamide (B126) portion, specifically, provides an aromatic system that can engage in various non-covalent interactions, such as pi-stacking, with biological targets. Research has shown that N-substituted benzamide derivatives are explored for a range of biological activities, including as antitumor agents. researchgate.net

Piperidine Ring: The piperidine ring is a saturated heterocycle that is a ubiquitous structural motif in natural products and synthetic drugs. Its non-planar, three-dimensional structure allows it to present substituents in precise spatial orientations, which is crucial for selective binding to biological macromolecules. nih.govwhiterose.ac.uk The piperidine scaffold is considered a valuable building block in fragment-based drug discovery (FBDD) due to its ability to explore 3D chemical space. nih.govwhiterose.ac.ukacs.org The nitrogen atom within the piperidine ring can be readily functionalized, providing a point for diversification and modulation of physicochemical properties such as solubility and basicity. mdpi.com

The fusion of these two components in this compound creates a tertiary amide where the nitrogen is part of the piperidine ring system. This specific arrangement results in a rigidified structure that can be systematically modified at several positions—on the phenyl ring of the benzamide, on the phenyl ring attached to the amide nitrogen, and on the piperidine nitrogen—to fine-tune its biological activity.

Significance of the this compound Scaffold as a Research Entity

The this compound scaffold has emerged as a privileged structure in drug discovery, serving as the foundation for compounds targeting a diverse range of biological systems. Its significance stems from the demonstrated ability of its derivatives to exhibit potent and selective biological activities.

Detailed research findings have illustrated the versatility of this scaffold. For instance, derivatives of N-(piperidine-4-yl)benzamide have been designed and synthesized as potential antitumor agents. nih.gov One study identified a compound from this class that showed potent activity against HepG2 liver cancer cells by inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Furthermore, structurally related compounds, where the core phenyl-piperidine-amide motif is present, have been developed as highly potent and selective agonists for the delta opioid receptor. nih.gov In one such case, replacing a piperazine (B1678402) ring with a modified piperidine ring led to a novel class of agonists with improved metabolic stability. nih.gov The core structure is also foundational to a class of potent analgesics. epo.org

The adaptability of the this compound scaffold allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of its derivatives. By modifying the substituents on the aromatic rings and the piperidine nitrogen, researchers can optimize properties such as target affinity, selectivity, and pharmacokinetic profiles. This modularity makes it an attractive starting point for the development of new chemical entities for various therapeutic indications, including inflammation and cardiovascular diseases, by targeting enzymes like soluble epoxide hydrolase. acgpubs.org

The table below summarizes the biological activities investigated for derivatives based on the this compound scaffold.

| Derivative Class | Biological Target/Activity | Research Focus |

| N-(piperidine-4-yl)benzamides | Antitumor (Cell Cycle Inhibition) | Investigated for potential in treating liver cancer by inducing cell cycle arrest. nih.gov |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta Opioid Receptor Agonist | Developed as potent and selective agonists with potential for pain management. nih.gov |

| Chromone-2-carboxamides with piperidine moiety | Soluble Epoxide Hydrolase (sEH) Inhibition | Explored for anti-inflammatory applications. acgpubs.org |

| N-phenylbenzamide derivatives | Antiparasitic | Synthesized and studied for activity against kinetoplastid parasites. nih.gov |

Properties

Molecular Formula |

C18H20N2O |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N-phenyl-N-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19H,11-14H2 |

InChI Key |

VSPPLQWYLDZMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Phenyl N Piperidin 4 Ylbenzamide and Its Analogues

Established Synthetic Routes and Reaction Pathways

Traditional synthetic strategies rely on sequential, well-understood reactions, including amidation, piperidine (B6355638) modification, and cross-coupling reactions.

The formation of the benzamide (B126) linkage is a pivotal step in the synthesis. This is typically achieved by reacting a benzoic acid derivative with an appropriate N-phenyl-piperidin-4-amine intermediate. A common method involves the use of an activated carboxylic acid, such as benzoyl chloride, in the presence of a base to neutralize the HCl byproduct.

Alternatively, direct coupling of benzoic acid with the amine is facilitated by activating agents. These reagents convert the carboxylic acid into a more reactive species in situ, enabling amide bond formation under mild conditions. A variety of such agents have been developed, each with specific applications and advantages. For instance, in the synthesis of certain benzamide derivatives, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is used as a coupling agent in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Group | Byproducts |

| Dicyclohexylcarbodiimide | DCC | DCC-adduct | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | EDC-adduct | Water-soluble urea |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | HOBt ester | HOBt, phosphonamide |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | HOBt ester | Tetramethylurea |

This table provides a summary of common reagents used to facilitate the formation of the amide bond, a key step in synthesizing the benzamide core.

The piperidine moiety is a versatile scaffold that can be functionalized to modulate the properties of the final compound. researchgate.net Synthetic strategies often involve the modification of a pre-existing piperidine ring. researchgate.netmdpi.com The key intermediate, N-phenyl-piperidin-4-amine, can be synthesized through various routes. One common approach is the N-arylation of a protected 4-aminopiperidine (B84694) derivative.

Another significant strategy is the direct C-H functionalization of the piperidine ring. nih.gov Depending on the catalyst and the nature of the protecting group on the piperidine nitrogen, different positions (C2, C3, or C4) can be selectively functionalized. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been employed to introduce substituents at specific sites on the piperidine ring. nih.gov Furthermore, methods like the Mannich condensation of components like vanillin, acetone, and ammonium (B1175870) acetate (B1210297) have been used to construct the piperidin-4-one core, which can then be further modified. ajchem-a.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-nitrogen and carbon-carbon bonds necessary for the N-phenyl-N-piperidin-4-ylbenzamide framework and its analogues.

The Buchwald-Hartwig amination is a cornerstone reaction for creating the N-phenyl bond by coupling an aryl halide or triflate with the piperidine nitrogen. wikipedia.org This reaction has seen significant evolution, with the development of various generations of palladium catalysts and phosphine (B1218219) ligands that allow for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.orgresearchgate.net This method is highly valued for its functional group tolerance and broad substrate scope, replacing harsher traditional methods. wikipedia.org For instance, the synthesis of N-arylpiperazines, a related scaffold, has been achieved in high yields using a Buchwald-Hartwig amination protocol that is rapid and can be performed under aerobic conditions. nih.gov

The Suzuki coupling reaction is instrumental in synthesizing analogues by forming carbon-carbon bonds between an aryl- or vinyl-boron species and an aryl halide. nih.gov This allows for the introduction of diverse substituents onto the aromatic rings of the core structure, enabling the exploration of structure-activity relationships. nih.gov

Table 2: Key Features of Buchwald-Hartwig and Suzuki Coupling Reactions

| Reaction | Bond Formed | Reactants | Catalyst System (Typical) |

| Buchwald-Hartwig Amination | C-N | Aryl Halide/Triflate + Amine | Palladium Source (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP) + Base |

| Suzuki Coupling | C-C | Organoboron Compound + Aryl/Vinyl Halide | Palladium Source (e.g., Pd(PPh₃)₄) + Base |

This table compares two major palladium-catalyzed cross-coupling reactions used in the synthesis of the target compound and its analogues.

Development of Novel Synthetic Approaches

To improve efficiency, atom economy, and access to molecular diversity, newer synthetic strategies are continuously being developed.

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecules like this compound analogues in a single step from three or more starting materials. rsc.org This strategy is prized for its atom economy and the ability to rapidly generate libraries of diverse compounds by varying the initial building blocks. rsc.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov This reaction and its variations can be used to assemble the core structure or complex derivatives in a convergent manner. beilstein-journals.org For example, a pseudo-Ugi-4CR strategy has been reported for the synthesis of bis-amides, demonstrating the versatility of MCRs. rsc.org By sequencing MCRs with subsequent cyclization reactions, a vast array of heterocyclic scaffolds can be accessed. nih.gov

Modern organic synthesis increasingly relies on the development of novel catalytic methods to form key bonds with higher efficiency and selectivity. Beyond the established cross-coupling reactions, new catalytic systems are being explored. For example, nickel-catalyzed reactions have been developed for the regio- and enantioselective ring-opening of epoxides with aromatic amines, providing access to functionalized amino acid derivatives. researchgate.net Similarly, heteropolyacids have been investigated as recyclable, solid acid catalysts for various organic transformations, including those relevant to benzamide synthesis. researchgate.net These advanced catalytic methods aim to provide greener, more economical, and more powerful tools for the synthesis of complex molecules.

Stereoselective and Asymmetric Synthesis Considerations

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective and asymmetric syntheses for this compound and its analogs is of paramount importance. Achieving high stereoselectivity can be approached through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One effective method involves the use of chiral 4-aminopiperidine precursors. The enantioselective synthesis of these precursors can be accomplished through various means, such as the resolution of racemic mixtures or asymmetric synthesis. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics, have been successfully resolved using high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov This approach allows for the separation of enantiomers, which can then be carried forward in the synthesis.

Another powerful technique is the catalytic asymmetric synthesis of piperidine derivatives. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) precursors has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These intermediates can then be converted to the desired chiral piperidines. acs.org Similarly, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and diastereoselective route to substituted piperidin-4-ols, which can serve as versatile precursors. scispace.com

Once a chiral 4-anilinopiperidine is obtained, the subsequent acylation with benzoyl chloride or a related derivative must proceed without racemization. The reaction conditions for this step, such as the choice of base and solvent, need to be carefully controlled to preserve the stereochemical integrity of the chiral center.

A summary of potential stereoselective synthetic strategies is presented below:

| Strategy | Description | Key Considerations |

| Chiral Resolution | Separation of enantiomers from a racemic mixture of a 4-aminopiperidine precursor using chiral chromatography. | Selection of appropriate chiral stationary phase and mobile phase. nih.govmdpi.com |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the formation of the piperidine ring or its precursors. | Catalyst efficiency, enantiomeric excess (ee) of the product, and catalyst cost. acs.orgacs.org |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to construct the chiral piperidine core. | Availability of suitable chiral precursors. |

| Diastereoselective Synthesis | Introduction of a second chiral center to form diastereomers that can be separated, followed by removal of the chiral auxiliary. | Ease of separation of diastereomers and facile removal of the auxiliary group. |

Optimization of Reaction Conditions for Research Scale Production

The efficient synthesis of this compound on a research scale necessitates the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and the formation of byproducts. The key transformation in the synthesis is the acylation of a 4-anilinopiperidine precursor with a benzoylating agent.

A common method for this acylation involves the reaction of N-phenyl-piperidin-4-amine with benzoyl chloride in the presence of a base. The choice of base is critical to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine. Common bases include triethylamine (B128534), diisopropylethylamine (Hunig's base), or an excess of the starting amine itself. nih.govresearchgate.net Optimization studies for the synthesis of related fentanyl analogs have shown that using Hunig's base can lead to high yields. nih.govnih.gov

The solvent also plays a significant role. Dichloromethane (DCM) is a frequently used solvent for this type of acylation. nih.gov The reaction temperature is another important parameter; while many acylations proceed readily at room temperature, cooling the reaction mixture, for instance in an ice bath, can help to control the reaction rate and minimize side reactions. uni-saarland.de

A systematic approach to optimization would involve varying the following parameters:

| Parameter | Variations | Desired Outcome |

| Base | Triethylamine, Diisopropylethylamine, Pyridine, K₂CO₃ | High yield, minimal side products, easy removal |

| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran, Toluene (B28343) | Good solubility of reactants, inert to reaction conditions, easy removal |

| Temperature | 0 °C, Room Temperature, Reflux | Complete reaction, minimal degradation of product |

| Stoichiometry | Molar ratio of amine to acylating agent and base | Complete consumption of starting material, avoidance of di-acylation or other side reactions |

| Reaction Time | Monitored by TLC or LC-MS | Reaction completion without product degradation |

For example, in the synthesis of related benzamide derivatives, the reaction of an amine with an acid chloride in toluene with triethylamine at room temperature has been reported. mdpi.com In other cases, a superacid-catalyzed reaction of cyanoguanidine with an aromatic substrate has been used for direct benzamide synthesis, although this may not be suitable for substrates with sensitive functional groups. nih.gov

Purification and Isolation Techniques for High-Purity Compounds

Obtaining this compound in high purity is essential for its use in biological and mechanistic studies. The primary methods for purification include extraction, crystallization, and chromatography.

Following the acylation reaction, a typical workup involves quenching the reaction, followed by an aqueous wash to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent evaporated. nih.gov

Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. For instance, related N-aryl-N-(4-piperidinyl)amides have been purified by crystallization from solvents like hexane (B92381) or by converting them to their oxalate (B1200264) salts, which are then crystallized from methanol/methyl-t-butyl ether mixtures. google.com

Flash column chromatography is a widely used method for the purification of organic compounds. nih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, which separates the desired product from impurities. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate and hexanes is a common choice for compounds of this type. nih.gov

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often employed. Both normal-phase and reverse-phase HPLC can be used, depending on the specific properties of the compound and its impurities. Chiral HPLC, as mentioned earlier, is essential for the separation of enantiomers. nih.govmdpi.com

A summary of purification techniques is provided below:

| Technique | Principle | Application |

| Extraction | Partitioning between two immiscible liquid phases. | Initial removal of water-soluble impurities and byproducts. |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Purification of solid products to obtain high purity material. google.com |

| Flash Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Primary purification method for removing significant impurities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification step to achieve very high purity; essential for separating stereoisomers. nih.govmdpi.com |

Synthesis of Chemically Modified Analogues for Mechanistic Studies

To investigate the mechanism of action and metabolic fate of this compound, chemically modified analogs, such as those incorporating isotopic labels or reporter tags, are invaluable tools.

Deuterated and Isotopic Labeling Approaches

Deuterium (B1214612) labeling, where one or more hydrogen atoms are replaced by deuterium, is a common strategy to study metabolic pathways and reaction mechanisms. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of that bond. mdpi.com

The synthesis of deuterated this compound can be achieved by using deuterated starting materials. For example, a deuterated benzoyl chloride could be used in the acylation step to introduce deuterium into the benzoyl moiety. General methods for the synthesis of deuterated benzamides and amines have been reported. nih.govnih.gov One approach involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane (B1218182) to produce amines with selective deuterium incorporation. nih.gov Another patented method describes the conversion of non-deuterated compounds containing a C-N-X (where X is nitroso, nitro, hydroxy, cyano, or halogen) moiety into their deuterated counterparts using heavy water or deuterated alcohol as the deuterium source. google.com

Introduction of Reporter Tags (e.g., Fluorescent Probes)

Attaching a fluorescent probe to this compound allows for its visualization in biological systems, enabling studies on its distribution, localization, and interaction with cellular targets. The synthesis of such fluorescent analogs requires a linker to connect the core molecule to the fluorescent dye without significantly altering its biological activity.

The synthesis could involve preparing a derivative of this compound with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) that can be subsequently coupled to a fluorescent dye. For example, a derivative with a free amino group could be reacted with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye.

Research on fluorescent narcotic analogs has shown that it is possible to incorporate fluorescent moieties, such as substituted acridines, into structures related to fentanyl while retaining biological activity. nih.govnih.gov The synthesis of fluorescent benzothiazines has also been reported, which could potentially be adapted for labeling this compound. nih.gov

The general strategy for creating a fluorescent analog would be:

Synthesize a functionalized analog: Prepare a derivative of this compound containing a reactive handle (e.g., -NH₂, -COOH, -C≡CH).

Select a fluorescent dye: Choose a dye with suitable excitation and emission wavelengths and a compatible reactive group.

Couple the dye: React the functionalized analog with the activated fluorescent dye under appropriate conditions.

Purify the fluorescent conjugate: Isolate the final fluorescently labeled compound using chromatographic techniques like HPLC.

Advanced Structural Elucidation and Spectroscopic Characterization of N Phenyl N Piperidin 4 Ylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of N-phenyl-N-piperidin-4-ylbenzamide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

Due to the nature of the tertiary amide bond, hindered rotation around the carbonyl carbon-nitrogen (C-N) bond can occur. This restricted rotation can lead to the presence of two distinct conformers, or rotamers (E/Z isomers), which may be observable at room temperature. scielo.br This phenomenon would result in a doubling of specific signals in the NMR spectra, particularly for the atoms closest to the amide moiety. The energy barrier for this rotation determines whether the exchange between conformers is slow or fast on the NMR timescale. scielo.br

In the ¹H NMR spectrum, characteristic signals would include multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons of the N-phenyl and benzoyl groups. The piperidine (B6355638) ring protons would appear in the aliphatic region, with the proton at the C4 position (methine proton) being significantly shifted downfield due to the influence of the two adjacent nitrogen and phenyl groups. The other piperidine protons would likely appear as complex multiplets between 1.5 and 3.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the benzamide (B126) group would be expected to produce a signal in the range of 165-175 ppm. Aromatic carbons would resonate between 110 and 150 ppm, while the aliphatic carbons of the piperidine ring would appear further upfield, typically between 25 and 60 ppm. nih.gov The specific chemical shifts are highly sensitive to the local electronic environment and molecular geometry. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data from structurally similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl-C=O | - | ~170 |

| Benzoyl-Ar-H | 7.3 - 7.6 | 127 - 135 |

| N-Phenyl-Ar-H | 7.0 - 7.4 | 120 - 145 |

| Piperidine-H4 (CH) | 4.0 - 4.8 | 55 - 65 |

| Piperidine-H2/H6 (CH₂) | 2.8 - 3.5 | 45 - 55 |

| Piperidine-H3/H5 (CH₂) | 1.8 - 2.5 | 28 - 35 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments by revealing proton-proton and proton-carbon correlations through chemical bonds. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic analysis of this compound would yield a wealth of structural data, including bond lengths, bond angles, and torsional angles, providing an unambiguous picture of its molecular conformation.

This technique would reveal the relative orientations of the phenyl, piperidine, and benzoyl moieties. Key parameters of interest would be the torsional angle between the plane of the N-phenyl group and the amide plane, as well as the angle between the benzoyl group and the amide plane. nih.gov The conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, would also be precisely determined. researchgate.net

Furthermore, X-ray crystallography elucidates intermolecular interactions within the crystal lattice, such as hydrogen bonds (if any), pi-stacking between aromatic rings, and van der Waals forces. These interactions govern the packing of molecules in the solid state. While specific crystallographic data for the title compound is not available in the reviewed literature, analysis of related benzamide structures shows that the amide group is often nearly planar. nih.gov

Table 2: Key Molecular Geometry Parameters Obtainable from X-ray Crystallography (Note: This table represents the type of data that would be generated from an X-ray analysis.)

| Parameter | Description | Typical Expected Value/Range |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |

| Amide C-N Bond Length | Length of the bond between the carbonyl carbon and the nitrogen. | ~1.35 Å |

| Piperidine C-N Bond Lengths | Lengths of the bonds within the piperidine ring. | ~1.47 Å |

| C-C Bond Lengths (Aromatic) | Lengths of the carbon-carbon bonds in the phenyl rings. | ~1.39 Å |

| Piperidine Ring Conformation | The 3D shape of the piperidine ring. | Chair Conformation |

| Phenyl/Amide Torsion Angle | The dihedral angle defining the rotation around the N-C(phenyl) bond. | Varies based on steric hindrance |

| Benzoyl/Amide Torsion Angle | The dihedral angle defining the rotation around the C(carbonyl)-C(phenyl) bond. | Varies based on packing forces |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₁₈H₂₀N₂O), the expected exact mass is 292.1576 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This ion would then undergo a series of characteristic fragmentation reactions. The analysis of these fragments helps to piece together the original structure. researchgate.net

Key fragmentation pathways for this compound are predicted to include:

Alpha-cleavage adjacent to the piperidine nitrogen.

Cleavage of the amide bond , leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and the corresponding piperidine-containing fragment. The m/z 105 peak is a very common and diagnostic fragment for benzoyl compounds.

Fragmentation of the piperidine ring itself, leading to a series of smaller charged fragments.

Loss of the N-phenyl group , although this is generally less favorable than amide bond cleavage.

The fragmentation pattern serves as a molecular fingerprint, allowing for confirmation of the compound's identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) would enable the determination of the elemental composition of the parent ion and its fragments with high accuracy, further solidifying the structural assignment. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on common fragmentation pathways for related structures.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Origin |

| 292 | [M]⁺ | [C₁₈H₂₀N₂O]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Cleavage of the amide C-N bond |

| 187 | [M - C₇H₅O]⁺ | [C₁₁H₁₅N₂]⁺ | Loss of the benzoyl group |

| 173 | [C₁₁H₁₃N]⁺ | [C₁₁H₁₃N]⁺ | Fragment from the N-phenyl-piperidine moiety |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from benzoyl or N-phenyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are exceptionally useful for identifying functional groups and studying intermolecular interactions.

The IR and Raman spectra of this compound would be dominated by several characteristic absorption bands:

C=O Stretching: A strong, sharp absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹, is characteristic of the tertiary amide carbonyl group. This is one of the most diagnostic peaks in the spectrum. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Stretching: The stretching vibration of the C-N bonds (amide and piperidine) would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the two aromatic rings.

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 690-900 cm⁻¹ region, and their positions can help confirm the substitution pattern.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the symmetric and non-polar vibrations, such as the aromatic ring breathing modes, often give rise to strong Raman signals. Together, these two techniques provide a comprehensive vibrational profile of the molecule. nih.gov

Table 4: Principal Vibrational Frequencies for this compound (Note: Values are typical ranges for the specified functional groups.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2960 | Medium-Strong |

| Amide C=O Stretch | IR | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1200 - 1400 | Medium |

| Aromatic C-H OOP Bending | IR | 690 - 900 | Strong |

Computational and Theoretical Investigations of N Phenyl N Piperidin 4 Ylbenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For benzamide (B126) derivatives, Density Functional Theory (DFT) has been a prominent method to study their chemical properties. researchgate.net These calculations can predict the lowest energy conformation of the molecule, such as identifying the most stable dihedral angles. researchgate.net

The electronic properties derived from QM calculations, such as the distribution of electron density and frontier molecular orbitals (HOMO and LUMO), are critical for predicting a molecule's bioactivity. researchgate.net For instance, regions of high delocalization within the molecule, as identified by these calculations, can indicate sites of potential interaction with biological macromolecules. researchgate.net Furthermore, reactivity descriptors derived from QM can provide a detailed understanding of the potential biological effects of N-phenyl-N-piperidin-4-ylbenzamide and its analogues. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov This technique is particularly useful for understanding how flexible molecules like this compound and its derivatives behave in a biological environment. nih.gov

MD simulations can reveal the stability of a ligand when bound to a protein target. By tracking the root mean square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the complex. nih.gov For example, in studies of related compounds, negligible deviations in RMSD values have been shown to underscore the structural stability of the ligands within the protein-binding site. nih.gov

Furthermore, root mean square fluctuation (RMSF) analysis from MD simulations helps to identify key residues in a protein that are involved in interactions with the ligand. nih.gov Significant fluctuations in certain regions of the protein, such as loop regions, can be indicative of the dynamic nature of the binding pocket. nih.gov These simulations provide a more realistic and dynamic picture of the ligand-receptor interactions compared to static docking models.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scispace.com This method is instrumental in identifying potential biological targets for this compound derivatives and understanding the key interactions that govern their binding affinity. scirp.org

Docking studies can reveal the specific types of interactions, such as hydrogen bonds and arene-arene interactions, between the ligand and the amino acid residues of the target protein. hilarispublisher.com For instance, in a study of related benzamide derivatives, docking revealed hydrogen bond interactions with amino acids like GLN192 and GLY143. walshmedicalmedia.com The binding energy, calculated by the docking program, provides an estimate of the binding affinity of the ligand for the target. walshmedicalmedia.com Lower binding energies generally indicate a more stable complex. walshmedicalmedia.com

The results of molecular docking are crucial for structure-activity relationship (SAR) studies, helping to explain why certain modifications to the this compound scaffold lead to enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. While specific CoMFA studies on this compound were not found in the provided search results, this methodology is a standard approach in medicinal chemistry for understanding how the shape and electronic properties of a molecule influence its interaction with a biological target.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the ligand-receptor interactions. As with CoMFA, specific CoMSIA studies on this compound were not available in the search results, but it remains a powerful tool for guiding the design of new derivatives with improved activity.

Theoretical Studies of Reaction Mechanisms in Synthesis and Biotransformation

Computational methods are also employed to study the mechanisms of chemical reactions, including the synthesis and biotransformation of this compound and its derivatives. For example, the synthesis of related benzamide derivatives has been achieved through multi-step reactions involving different reagents and conditions. walshmedicalmedia.com Theoretical studies can help to elucidate the pathways of these reactions, identify transition states, and predict the feasibility of different synthetic routes.

In the context of biotransformation, computational models can predict the metabolic fate of a compound. For instance, norfentanyl, which is N-phenyl-N-(piperidin-4-yl)propanamide, is a major urinary metabolite of fentanyl. chemicalbook.com Theoretical studies can help to understand the enzymatic reactions involved in this metabolic process.

Molecular Interaction Profiling and Target Engagement Studies Preclinical, Non Clinical Focus

Biochemical Assay Development for Direct Target Binding and Enzyme Modulation

Biochemical assays are fundamental in preclinical research to determine how a compound interacts with its biological targets. These assays measure direct binding events and the modulation of enzyme activity, providing key insights into a compound's potency and mechanism.

The affinity of a ligand for a receptor is a critical parameter, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific binding affinity data for the parent compound N-phenyl-N-piperidin-4-ylbenzamide is not extensively detailed in the reviewed literature, significant research has been conducted on its derivatives, demonstrating their potential to interact with various biological targets.

For instance, studies on novel benzofuran-2-carboxamide (B1298429) ligands, which incorporate N-phenyl and N-alkylated piperidine (B6355638) moieties, have shown high affinity for sigma-1 receptors, with Kᵢ values reported to be in the range of 7.8 to 34 nM. nih.gov Similarly, N-phenyl-N-(piperidin-2-yl)propionamide analogues, which are structurally related, have displayed moderate to good binding affinities for the μ-opioid receptor, with values ranging from 4 to 850 nM. nih.gov

In the context of anticancer research, derivatives of N-(piperidin-4-yl)benzamide have been evaluated for their inhibitory effects on cancer cell proliferation. These studies provide IC₅₀ values that, while not direct receptor binding data, indicate target engagement leading to a cellular response. For example, a series of N-(piperidin-4-yl)benzamide derivatives were synthesized and tested against various cancer cell lines. researchgate.netnih.gov The results highlighted compounds with potent inhibitory activity.

Table 1: IC₅₀ Values of N-(piperidin-4-yl)benzamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5h | HepG2 | 2.57 | researchgate.net |

| Compound 5h | A549 | 5.48 | researchgate.net |

| Compound 5h | HT-29 | 30.04 | researchgate.net |

| Compound 47 | HepG2 | 0.25 | researchgate.net |

| Compound 10b | HepG2 | 0.12 | nih.gov |

| Compound 10j | HepG2 | 0.13 | nih.gov |

These assays typically involve techniques such as radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. nih.gov

While specific enzyme inhibition kinetic data for this compound is not prominently available, related structures have been investigated as enzyme inhibitors. For example, N-phenylanthranilates, which share the N-phenyl-amide core, are known to be potent, albeit nonselective, inhibitors of aldo-keto reductase 1C3 (AKR1C3). researchgate.net The evaluation of such compounds involves kinetic studies to determine the mode of inhibition and the inhibition constants (Kᵢ and IC₅₀), which are crucial for understanding their potential as enzymatic modulators.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism by which a compound exerts its effects is a key objective of preclinical studies. This involves characterizing its interaction with the target at a molecular level.

Compounds can bind to a receptor's primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site. Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. nih.gov

While direct evidence for allosteric modulation by this compound is scarce, research on related scaffolds is informative. For example, 4-alkylpiperidine-2-carboxamide analogues have been developed as PAMs for the serotonin (B10506) 5-HT₂C receptor. nih.gov These studies utilize functional assays to observe a shift in the concentration-response curve of the endogenous agonist in the presence of the modulator, which is characteristic of allosteric activity. nih.gov Such investigations are critical for developing drugs with more nuanced and potentially safer pharmacological profiles.

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. For molecules containing aromatic rings and amide groups, like this compound, hydrogen bonds and π-π stacking are crucial interaction motifs.

Hydrogen Bonds: The amide group in the benzamide (B126) structure can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the carbonyl oxygen). This allows for the formation of strong, directional interactions with amino acid residues in a protein's binding pocket. rsc.org

Theoretical and crystallographic studies on related small molecules have demonstrated that the interplay of hydrogen bonding and π-π stacking interactions is a primary driver for their supramolecular assembly and crystal packing, which provides a model for understanding their behavior in a biological binding context. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

SAR studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the chemical structure and evaluating the impact on biological activity.

For the N-(piperidin-4-yl)benzamide scaffold, SAR studies have been particularly fruitful in the development of antitumor agents that function as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. researchgate.netnih.gov Key findings from these studies include:

Substitution on the Phenyl Ring: The introduction of specific substituents on the phenyl ring of the benzamide moiety significantly influences activity. A chlorine or hydroxyl group at the para-position was found to substantially enhance antitumor activity. researchgate.net

Bioisosterism: Guided by the principle of bioisosterism, researchers have designed and synthesized novel derivatives with improved properties. nih.gov

These studies systematically explore how different functional groups and their positions on the core structure affect molecular recognition by the biological target, leading to enhanced biological effects. For example, the difference in activity between various synthesized derivatives confirms that small structural changes can lead to significant differences in potency, as seen with the low micromolar IC₅₀ values of the most active compounds. researchgate.netnih.gov

Impact of Substituent Modifications on Binding Affinity and Selectivity

The binding affinity and selectivity of this compound and its analogs are significantly influenced by chemical modifications to their core structure. Preclinical research has demonstrated that targeted substitutions can enhance affinity for specific receptors while minimizing off-target interactions.

One area of focus has been the development of selective ligands for sigma receptors. For instance, modifications to the this compound scaffold have been explored to improve selectivity for the sigma-1 (σ1) receptor. Computational studies and subsequent synthesis have shown that substitutions on the phenyl ring can act as optimizing elements for σ1-R ligand binding affinity. units.it In a study on related piperidine-4-carboxamide derivatives, researchers aimed to improve σ1-R selectivity without losing the high affinity. units.it They found that the N-(p-chlorobenzyl) piperidine carboxamide scaffold was a key determinant for effective σ1-R binding. units.it Introducing a 2,4-dichloro substitution on the phenyl ring was found to decrease affinity for the σ1-R without substantially affecting binding at the σ2 receptor, thereby altering the selectivity profile. units.it

In a different class of related compounds, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the introduction of methoxy (B1213986) substituents on the benzofuran (B130515) ring was investigated. The inclusion of methoxy groups at both the C-5 and C-6 positions resulted in a compound (KSCM-1) with high affinity for the sigma-1 receptor (Kᵢ = 27.5 nM) and a 19-fold selectivity over the sigma-2 receptor. nih.gov This highlights the role of hydrogen bond acceptor centers in modulating receptor binding and selectivity. nih.gov

Furthermore, research on a novel class of delta opioid receptor agonists derived from a similar phenyl-piperidine scaffold revealed that replacing a piperazine (B1678402) ring with a piperidine ring containing an exocyclic double bond led to compounds with high affinity and exceptional selectivity for the delta opioid receptor. nih.gov The lead compound in this series, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a), exhibited an IC₅₀ of 0.87 nM for the delta opioid receptor and was highly selective over mu (4370-fold) and kappa (8590-fold) opioid receptors. nih.gov

| Compound/Derivative Class | Target Receptor | Key Substitutions | Effect on Binding/Selectivity | Reference |

| Piperidine-4-carboxamide | Sigma-1 (σ1) | 2,4-dichloro on phenyl ring | Decreased σ1 affinity, altering selectivity vs. σ2 | units.it |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-1) | Sigma-1 (σ1) | Methoxy groups at C-5 and C-6 | High affinity (Kᵢ = 27.5 nM) and 19-fold selectivity for σ1 over σ2 | nih.gov |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid | Piperidine with exocyclic double bond | High affinity (IC₅₀ = 0.87 nM) and high selectivity over mu/kappa receptors | nih.gov |

Conformational Analysis and its Role in Target Engagement

The three-dimensional conformation of this compound derivatives is a critical factor in their ability to engage with their biological targets. Molecular modeling and conformational analysis are employed to understand how these molecules orient themselves within the binding pockets of receptors.

For sigma-1 receptor ligands, molecular dynamics (MD) simulations have been used to study the binding pose of piperidine carboxamide derivatives. units.it These studies revealed that favorable hydrophobic interactions within the receptor's binding cavity are crucial. For example, the insertion of a benzylcarboxamide ring into the binding cavity surrounding key amino acid residues like Ile128, Phe133, Glu172, and Tyr173 provides a significant, favorable contribution to the binding energy. units.it The analysis showed that certain substituents, such as a tetrahydroisoquinoline group, could preserve these favorable hydrophobic interactions and maintain the optimal binding orientation of the core structure within the receptor. units.it This demonstrates that the molecule's ability to adopt and maintain a specific conformation is essential for effective and high-affinity target engagement. units.it

Cellular Target Engagement and Pathway Modulation (without clinical efficacy)

In non-clinical model systems, derivatives of this compound have been shown to engage cellular targets and modulate key signaling pathways, particularly those involved in cell proliferation and survival.

Protein Expression and Phosphorylation Studies

Studies in human cancer cell lines have demonstrated that specific N-(piperidine-4-yl)benzamide derivatives can alter the expression and phosphorylation status of proteins central to cell cycle control and stress response pathways.

In a study using the human hepatocarcinoma cell line HepG2, a derivative known as compound 47 was found to modulate several key proteins. nih.gov Western blot analysis showed that treatment with this compound led to an enhanced expression of tumor suppressor proteins p53 and its downstream target p21. nih.gov Concurrently, it inhibited the expression of cyclin B1 and the phosphorylated form of the retinoblastoma protein (p-Rb), while increasing the total level of Rb. nih.gov Furthermore, compound 47 was observed to increase the level of phospho-adenosine monophosphate-activated protein kinase (p-AMPK), a key sensor of cellular energy status. nih.gov

Another investigation into different benzamide derivatives, compounds 10b and 10j, also in HepG2 cells, showed they could induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov This transcription factor is a master regulator of the cellular response to low oxygen and is implicated in cancer cell survival. The induction of HIF-1α by these compounds was accompanied by an increased expression of its downstream target gene, p21. nih.gov Additionally, these compounds upregulated the expression of cleaved caspase-3, an executive enzyme in the apoptosis pathway, suggesting an engagement of pathways leading to programmed cell death. nih.gov

| Compound | Cell Line | Effect on Protein Expression / Phosphorylation | Reference |

| Compound 47 | HepG2 | Increased: p21, p53, Rb, p-AMPKDecreased: Cyclin B1, p-Rb | nih.gov |

| Compounds 10b & 10j | HepG2 | Increased: HIF-1α, p21, Cleaved Caspase-3 | nih.gov |

Cell Cycle Regulation in Model Systems

The modulation of cell cycle-related proteins by N-(piperidine-4-yl)benzamide derivatives translates into functional effects on cell cycle progression. nih.gov

The derivative compound 47, which was shown to increase p53 and p21 levels, was also found to induce cell cycle arrest in HepG2 cells. nih.gov Flow cytometry analysis confirmed this effect. nih.gov The upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor, and the inhibition of cyclin B1 are consistent with an arrest of the cell cycle. The observed changes suggest that this compound triggers cell cycle arrest through a p53/p21-dependent pathway. nih.gov

The induction of p21 by compounds 10b and 10j also points towards an impact on cell cycle regulation, as p21 is a well-known inhibitor of cell cycle progression. nih.gov This provides a mechanism by which these compounds exert their observed anti-proliferative effects in cancer cell models. nih.gov

Application of N Phenyl N Piperidin 4 Ylbenzamide in Fundamental Chemical and Biological Systems

Design and Synthesis of Novel Derivatives and Analogues of N Phenyl N Piperidin 4 Ylbenzamide

Rational Design Principles Based on SAR and Computational Predictions

The design of novel analogues of N-phenyl-N-piperidin-4-ylbenzamide is frequently guided by established structure-activity relationships and predictive computational models. These approaches aim to optimize the interaction of the molecule with its biological target while improving its drug-like properties.

A key strategy in the rational design of these compounds involves leveraging bioisosterism and considering pharmacokinetic parameters from the outset. In the development of novel N-(piperidin-4-yl)benzamide derivatives, for instance, these principles were used to guide the synthesis of compounds with significant biological activity. nih.gov Computational studies, such as in silico analysis of molecular properties and bioactivity scores, play a crucial role in predicting the potential of newly designed derivatives. For example, studies on complex benzamide (B126) derivatives have utilized computational tools to assess their drug-likeness based on Lipinski's rule of five and to predict their activity against various biological targets like GPCRs, ion channels, and enzymes. pharmacophorejournal.com

Molecular docking simulations are another powerful tool in the rational design process. These simulations predict the binding orientation and affinity of a ligand to its target protein, providing insights that can guide the modification of the chemical structure to enhance binding. For N-substituted benzamide derivatives, molecular docking has been employed to study their binding affinity towards specific targets, identifying key interactions such as hydrogen bonds and hydrophobic interactions that contribute to their biological activity. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore new chemical space, improve compound properties, and circumvent patent limitations. nih.govcambridgemedchemconsulting.com These techniques involve replacing a core structural motif (the scaffold) or a specific functional group with another that retains similar biological activity. nih.govcambridgemedchemconsulting.com

Bioisosteric replacement is a fundamental concept where one group is exchanged for another with similar physical or chemical properties, aiming to enhance the molecule's activity, selectivity, or metabolic stability. cambridgemedchemconsulting.com This strategy has been explicitly mentioned in the design of novel N-(piperidin-4-yl)benzamide derivatives. nih.gov The replacement of a phenyl ring with other aromatic or non-aromatic bioisosteres is a common approach to modulate a compound's properties. nih.gov For example, various nonclassical phenyl bioisosteres have been successfully incorporated into other molecular series to improve metabolic stability and maintain potency. nih.gov

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. nih.gov This can lead to the discovery of new chemical classes with improved properties. While specific examples of scaffold hopping applied directly to the this compound core are not extensively documented in the provided results, the general principle is widely applied in drug discovery. For instance, a scaffold hopping approach was successfully used to design novel 4-aminoquinazolines with potent antimycobacterial activity, demonstrating the power of this strategy to generate new lead compounds. nih.gov

Libraries Synthesis for Broadening Chemical Diversity

The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid generation and screening of a large number of compounds to identify new hits and optimize lead structures. This approach is particularly valuable for exploring the chemical space around a core scaffold like this compound.

Combinatorial chemistry and parallel synthesis are key techniques used to build these libraries. Mixture-based synthetic combinatorial libraries, for example, allow for the assessment of millions of compounds by testing a much smaller number of samples, significantly accelerating the discovery process. nih.gov This strategy has been effectively used to identify novel antibacterial agents from a large collection of diverse chemical libraries. nih.gov

Comparative Analysis of Structure-Activity Profiles for Analogues

The systematic evaluation of structure-activity relationships (SAR) is crucial for understanding how chemical modifications influence the biological activity of a compound series. For analogues of this compound, SAR studies have provided valuable insights into the key structural features required for their desired biological effects.

In a study of N-(piperidin-4-yl)benzamide derivatives, preliminary in vitro studies identified compounds with significant inhibitory bioactivity. nih.gov The introduction of specific substituents on the benzamide ring was found to be critical for this activity. For example, compounds 10b and 10j from this study, which feature diaryl ether moieties, demonstrated potent activity. nih.gov

Similarly, the design and SAR of N-phenyl-N-(piperidin-2-yl)propionamide derivatives revealed that substitutions on the tetrahydronaphthalen-2-yl)methyl moiety significantly impacted their binding affinities and selectivity for opioid receptors. nih.gov For example, a hydroxyl substitution at the 5th position of the tetrahydronapthalen-2-yl)methyl group in ligands 19 and 20 resulted in excellent binding affinities. nih.gov

A comparative analysis of the structure-activity profiles for various analogues can be summarized in the following table:

| Compound/Analogue Class | Key Structural Features | Observed Biological Activity/Potency | Reference |

| N-(piperidin-4-yl)benzamide Derivatives | Diaryl ether substitutions | Significant inhibitory bioactivity in HepG2 cells (IC50 values of 0.12 and 0.13 μM for compounds 10b and 10j, respectively). | nih.gov |

| N-phenyl-N-(piperidin-2-yl)propionamide Analogues | Hydroxyl substitution at the 5th position of the (tetrahydronapthalen-2-yl)methyl group | Excellent binding affinities (4 and 5 nM for ligands 19 and 20, respectively) and high selectivity for the μ-opioid receptor. | nih.gov |

| 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives | Substitution of aromatic amino acids with a substituted tetrahydronaphthalen-2-yl methyl moiety | Good binding affinity and high selectivity toward the μ-opioid receptor. Lead ligand 20 showed a binding affinity of 2 nM. | nih.gov |

| N-Substituted Benzamide Derivatives | Modifications of the linker between the benzamide and a pyridine (B92270) moiety | Several compounds displayed inhibitory activity against various cancer cell lines, comparable to the reference compound MS-275. | researchgate.net |

These studies collectively highlight the importance of systematic structural modifications and the subsequent evaluation of their impact on biological activity. The insights gained from such comparative analyses are instrumental in guiding the design of future generations of this compound-based therapeutic agents with improved profiles.

Emerging Research Avenues and Future Perspectives for N Phenyl N Piperidin 4 Ylbenzamide

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative approach to drug discovery. For N-phenyl-N-piperidin-4-ylbenzamide, these computational tools offer the potential to accelerate the design and optimization of new analogues with enhanced efficacy and specificity.

De Novo Design: AI-powered platforms can generate novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. By learning from vast datasets of known active and inactive compounds, these algorithms can propose new derivatives of the this compound scaffold. This process can explore a much larger chemical space than traditional methods, potentially leading to the discovery of compounds with superior properties.

Lead Optimization: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues. This allows for the early-stage filtering of candidates that are likely to fail in later stages of development, thereby saving significant time and resources. By iteratively refining the molecular structure based on AI predictions, researchers can optimize for multiple parameters simultaneously.

Predictive Modeling: AI can also be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with their biological targets. This can help in prioritizing the synthesis of the most promising compounds for further experimental validation.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Discovery of new analogues with improved potency and selectivity. |

| Lead Optimization | Predictive models for ADMET properties guide molecular modifications. | Increased success rate in preclinical and clinical development. |

| Predictive Modeling | Algorithms predict binding affinity and interaction modes. | Rational design of more effective compounds and prioritization of synthetic efforts. |

Advanced Biophysical Techniques for Real-Time Ligand-Target Interaction Monitoring

A profound understanding of how this compound interacts with its biological target at the molecular level is crucial for rational drug design. Advanced biophysical techniques provide unprecedented, real-time insights into these interactions.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics of binding between a ligand and its target. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over it, researchers can measure the association and dissociation rates in real-time. This provides valuable data on the binding affinity and stability of the complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to its target. This technique not only determines the binding affinity but also provides a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. This information can help in understanding the driving forces behind the binding event.

Cryogenic Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the high-resolution structural determination of protein-ligand complexes. For this compound, cryo-EM could potentially reveal the precise binding pocket and the key amino acid residues involved in the interaction, offering a detailed blueprint for structure-based drug design.

| Biophysical Technique | Information Obtained | Relevance to this compound |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on-rate, off-rate), affinity (KD). | Quantifies the strength and stability of the target interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Elucidates the thermodynamic driving forces of binding. |

| Cryogenic Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ligand-target complex. | Provides a detailed atomic-level view of the binding mode. |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound and its derivatives can be made more sustainable through several approaches.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis process.

Catalysis: The use of highly efficient and selective catalysts, including biocatalysts (enzymes) and metal catalysts, can reduce the number of synthetic steps, increase yields, and minimize waste generation. For instance, developing a catalytic amidation process could streamline the synthesis of the core benzamide (B126) structure.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This reduces the formation of byproducts and waste.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch processing.

Exploration in New Research Models and Systems

To better predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional cell cultures and utilize more physiologically relevant research models.

3D Organoids: Organoids are self-organizing, three-dimensional structures derived from stem cells that mimic the architecture and function of human organs. Studying the effects of this compound in organoid models of relevant tissues can provide more accurate insights into its efficacy and potential toxicity in a human-like context.

In Vivo Models: The use of genetically engineered animal models that more closely recapitulate human diseases can offer a better understanding of the compound's in vivo pharmacology and therapeutic potential.

Microfluidic "Organ-on-a-Chip" Systems: These devices contain cultured human cells in a micro-engineered environment that simulates the physiological conditions of an organ. They can be used to study the effects of this compound on specific organ functions and to model drug-drug interactions in a controlled setting.

The integration of these advanced research models will be instrumental in bridging the gap between preclinical findings and clinical outcomes for this compound and its future analogues.

Q & A

Q. What are the established synthetic pathways for N-phenyl-N-piperidin-4-ylbenzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of piperidine and benzamide precursors. A common approach includes:

Amide Coupling : Reacting piperidin-4-amine with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine in dichloromethane) .

Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

Critical factors affecting yield include:

- Catalysts : Palladium catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) for improved solubility .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | Benzoyl chloride, Et₃N, DCM, RT | 75–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 60–70 |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and amide NH (δ 8.5–9.0 ppm, if present) .

- ¹³C NMR : Benzamide carbonyl (δ ~165 ppm), aromatic carbons (δ 120–140 ppm) .

- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N bond in amide: ~1.33 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the phenyl or piperidine moieties (e.g., electron-withdrawing groups on benzamide for enhanced receptor binding) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ measurements) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Table 2 : Example SAR Data for Analogous Compounds

| Derivative | Substituent | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Fluoro-benzamide | F at C4 | 12 ± 2 | |

| Trifluoromethyl-benzamide | CF₃ at C3 | 8 ± 1 |

Q. What methodological approaches are recommended for reconciling discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Dose-Response Curves : Generate full curves (e.g., 0.1–100 μM) to compare potency across studies .

- Meta-Analysis : Statistically aggregate data from multiple sources (e.g., using RevMan) to identify outliers .

- In Vivo Validation : Confirm in vitro findings using animal models (e.g., murine pharmacokinetic studies) .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water) and solve structures using SHELX .

- Key Parameters : Monitor torsion angles (e.g., C-N-C=O dihedral) to confirm amide planarity .

- Comparative Analysis : Overlay crystal structures with computational models (e.g., Gaussian DFT) to validate conformations .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols .

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.